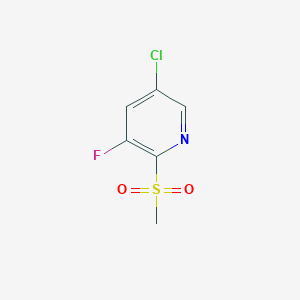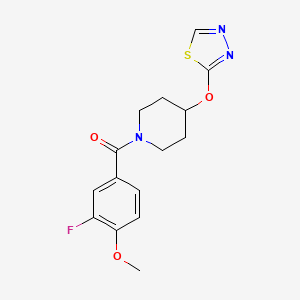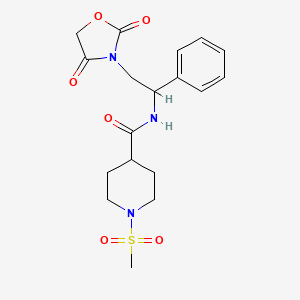
(1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons. This particular compound features a cyclobutyl ring with two methyl groups and an ethanamine side chain, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using reagents like methyl iodide.
Attachment of Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound for understanding the behavior of similar amines in biological environments.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Amines are often found in pharmaceuticals, and this compound may exhibit interesting pharmacological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(Cyclobutyl)ethanamine: Lacks the dimethyl groups on the cyclobutyl ring.
(1R)-1-(3,3-Dimethylcyclopentyl)ethanamine: Features a cyclopentyl ring instead of a cyclobutyl ring.
(1R)-1-(3,3-Dimethylcyclobutyl)propanamine: Has a propanamine side chain instead of an ethanamine side chain.
Uniqueness
(1R)-1-(3,3-Dimethylcyclobutyl)ethanamine;hydrochloride is unique due to the presence of the dimethyl-substituted cyclobutyl ring and the ethanamine side chain. This combination of structural features may impart distinct chemical and biological properties, making it a compound of interest for various applications.
Propriétés
IUPAC Name |
(1R)-1-(3,3-dimethylcyclobutyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(9)7-4-8(2,3)5-7;/h6-7H,4-5,9H2,1-3H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTCOQMJGAUWDR-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC(C1)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)
![5-{[4-(tert-butyl)benzyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2777237.png)


![2-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2777241.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)
![5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1,2-oxazole](/img/structure/B2777245.png)

![2-(1H-indol-1-yl)-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]acetamide](/img/structure/B2777250.png)
![1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777251.png)

![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
